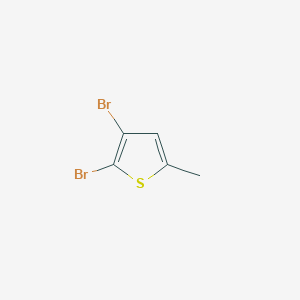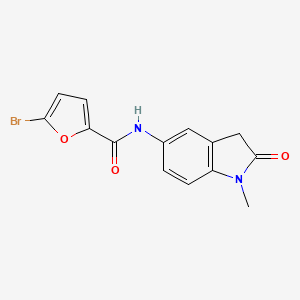![molecular formula C15H10ClN3O3S2 B2380387 2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide CAS No. 792946-46-4](/img/structure/B2380387.png)
2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide, also known as CPTA, is a chemical compound that has attracted significant attention from researchers due to its potential applications in various scientific fields. CPTA is a thiazole derivative that has been synthesized through a multi-step process involving the reaction of 4-chlorobenzenethiol with 6-nitrobenzo[d]thiazol-2-ylamine followed by acetylation.
Scientific Research Applications
Antitumor Activity Evaluation
Research has demonstrated the potential antitumor activity of derivatives bearing the benzothiazole pharmacophoric group. One study synthesized new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic ring systems and evaluated their antitumor activity in vitro against human tumor cell lines. Among the compounds tested, some showed considerable anticancer activity against specific cancer cell lines, highlighting the therapeutic potential of such compounds in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Photovoltaic Efficiency and Ligand-Protein Interactions
Another study focused on the spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs, including their potential as photosensitizers in dye-sensitized solar cells (DSSCs). The research suggested these compounds could have good light-harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic applications. Additionally, molecular docking studies indicated potential binding interactions with the Cyclooxygenase 1 (COX1) enzyme, suggesting a range of applications from solar energy to biochemical interactions (Mary et al., 2020).
Molecular Structure Analysis
Research on the molecular structure of related compounds, such as "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide," provides insights into the orientation and intermolecular interactions of these molecules. Such studies can inform the design of new compounds with desired physical and chemical properties for various applications, including material science and drug design (Saravanan et al., 2016).
Analgesic and Anti-inflammatory Activity
Derivatives of this compound have been synthesized and evaluated for their potential analgesic and anti-inflammatory activities. One study synthesized new diphenylamine derivatives and tested their biological activity, suggesting these compounds could be potent agents for managing pain and inflammation (Kumar & Mishra, 2020).
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S2/c16-9-1-4-11(5-2-9)23-8-14(20)18-15-17-12-6-3-10(19(21)22)7-13(12)24-15/h1-7H,8H2,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGNPUPBQWYYTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(2-Bromo-1-hydroxyethyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B2380317.png)
![2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine](/img/structure/B2380318.png)

![2-(2,6-Difluorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2380322.png)


![1,3-Dimethyl-5-({6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B2380326.png)
